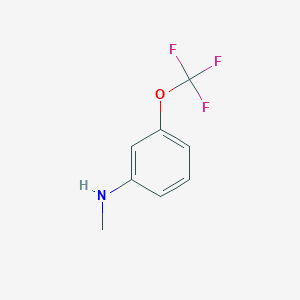

N-methyl-3-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC16474370

Molecular Formula: C8H8F3NO

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F3NO |

|---|---|

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | N-methyl-3-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C8H8F3NO/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5,12H,1H3 |

| Standard InChI Key | WKTJARICUXIGKW-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC(=CC=C1)OC(F)(F)F |

Introduction

Chemical and Physical Properties

Structural Characteristics

N-Methyl-3-(trifluoromethoxy)aniline (C₈H₉F₃NO) consists of a benzene ring substituted with a trifluoromethoxy group at the third carbon and a methylamino group (-NHCH₃) at the first carbon. The hydrochloride salt form (C₈H₉ClF₃NO) includes a chloride counterion, which improves solubility in polar solvents. The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) deactivates the aromatic ring, directing electrophilic substitutions to the para and meta positions relative to the -OCF₃ group .

Table 1: Key Physicochemical Data

Synthesis and Production

Synthetic Routes

The synthesis of N-methyl-3-(trifluoromethoxy)aniline typically involves two primary steps:

-

Introduction of the Trifluoromethoxy Group: 3-Nitroaniline reacts with trifluoromethylating agents (e.g., trifluoromethanol or its derivatives) under nucleophilic aromatic substitution conditions.

-

Methylation of the Aniline Nitrogen: The resulting 3-(trifluoromethoxy)aniline undergoes alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield the N-methyl derivative .

The hydrochloride salt is formed by treating the free base with hydrochloric acid, enhancing stability for storage and handling.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to improve yield and reduce reaction times. Catalytic systems, such as palladium-based catalysts, may facilitate selective methylation while minimizing byproducts. Purification is achieved via crystallization or column chromatography, with typical yields exceeding 70% under optimized conditions .

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The electron-withdrawing -OCF₃ group directs electrophiles to the para position (relative to itself) on the aromatic ring. Common reactions include:

-

Nitration: Concentrated nitric acid in sulfuric acid introduces a nitro group at the para position, forming 4-nitro-N-methyl-3-(trifluoromethoxy)aniline.

-

Halogenation: Bromine in acetic acid yields 4-bromo derivatives, useful in cross-coupling reactions .

Nucleophilic Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitutions, enabling the formation of sulfonamides or urea derivatives. These modifications are critical in drug design to enhance target binding or pharmacokinetic properties.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antimicrobial agents.

-

Agrochemicals: Serves as a precursor for herbicides with improved metabolic stability due to the -OCF₃ group.

Biological and Pharmacological Profile

Mechanism of Action

The trifluoromethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic enzyme pockets. In vitro studies suggest potential inhibition of cytochrome P450 enzymes, though specific targets remain under investigation .

Hypothesized Biological Activities

-

Antimicrobial Activity: Structural analogs exhibit moderate activity against Gram-positive bacteria.

-

Anticancer Potential: Fluorinated anilines are explored for tyrosine kinase inhibition in oncology research.

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Bioactivity Profile |

|---|---|

| N-Methyl-3-(trifluoromethyl)aniline | Moderate COX-2 inhibition |

| N-Ethyl-3-(trifluoromethoxy)aniline | Low antimicrobial activity |

| N-Methyl-3-(trifluoromethoxy)aniline | Hypothesized kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume